Regiochemical Differentiation: α-Carbon (Phenylglycine-Type) vs. Para-Aromatic (Benzylamine-Type) Guanidine Placement
The target compound (CAS 2567503-90-4) bears the carbamimidoyl (guanidine) group at the α-carbon position directly adjacent to the phenyl ring, as confirmed by the SMILES notation CC(C)(C)OC(=O)NC(C(=N)N)c1ccccc1 [1]. In contrast, the positional isomer tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate (CAS 162696-15-3) places the carbamimidoyl group at the para position of the aromatic ring, with the methylene spacer between the phenyl ring and the Boc-protected amine, as shown by its InChI key and structure . The α-carbon placement in the target compound creates a stereogenic center adjacent to the guanidine moiety—a structural feature that enables chiral resolution and stereospecific incorporation into peptidomimetic scaffolds. This chirality is absent in the para-substituted isomer, which is achiral at the corresponding position. The α-guanidino acid scaffold has been validated as an arginine mimetic in structure-activity relationship studies, where phenylglycine incorporation at the P1 position of Zika virus NS2B-NS3 protease inhibitors yielded sub-micromolar potency (IC₅₀ = 30 nM) [2].
| Evidence Dimension | Regiochemistry of carbamimidoyl group attachment |
|---|---|
| Target Compound Data | α-carbon (benzylic) attachment; chiral center at Cα adjacent to guanidine; SMILES: CC(C)(C)OC(=O)NC(C(=N)N)c1ccccc1 |
| Comparator Or Baseline | CAS 162696-15-3: para-aromatic attachment via methylene linker; achiral at corresponding position; InChI: InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15 |
| Quantified Difference | Qualitative structural difference: presence vs. absence of a chiral α-carbon adjacent to the guanidine group. Target provides stereochemical diversification capability; comparator does not. |
| Conditions | Structural elucidation by InChI/SMILES comparison from chemical databases (Chemsrc, CymitQuimica) |
Why This Matters
For stereospecific peptidomimetic synthesis where chirality at the arginine-mimetic position governs target affinity and selectivity, only the α-substituted phenylglycine scaffold (target compound) provides this design parameter.
- [1] Chemsrc. tert-Butyl N-[carbamimidoyl(phenyl)methyl]carbamate, CAS 1341951-75-4, SMILES: CC(C)(C)OC(=O)NC(C(=N)N)c1ccccc1. View Source
- [2] Colarusso, S., Ferrigno, F., Ponzi, S., et al. (2022). SAR evolution towards potent C-terminal carboxamide peptide inhibitors of Zika virus NS2B-NS3 protease. Bioorganic & Medicinal Chemistry, 57, 116631. Phenylglycine as P1 arginine mimetic; IC₅₀ = 30 nM for optimized compounds. View Source
